molecular formula C8H12N2S B14325772 1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- CAS No. 101001-63-2

1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)-

Cat. No.: B14325772
CAS No.: 101001-63-2
M. Wt: 168.26 g/mol
InChI Key: TYSCIPJPUXJQSX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a carbothioamide group at the second position of the pyrrole ring and an isopropyl group at the first position

Preparation Methods

The synthesis of 1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with isopropyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrole-2-carbothioamide, 1-(1-methylethyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole-2-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, leading to different chemical properties and reactivity.

    1H-Pyrrole-2-carboxaldehyde: The presence of a carboxaldehyde group makes this compound more reactive in certain chemical reactions.

    1H-Pyrrole-2-carboxylic acid: This compound contains a carboxylic acid group, which imparts different acidity and solubility properties.

Properties

CAS No.

101001-63-2

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-propan-2-ylpyrrole-2-carbothioamide

InChI

InChI=1S/C8H12N2S/c1-6(2)10-5-3-4-7(10)8(9)11/h3-6H,1-2H3,(H2,9,11)

InChI Key

TYSCIPJPUXJQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1C(=S)N

Origin of Product

United States

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